3-(Dimethylamino)cyclobutan-1-ol

Medicinal Chemistry Stereochemistry Antispasmodic Agents

3-(Dimethylamino)cyclobutan-1-ol (CAS 905821-42-3, specifically the trans-isomer) is a C6H13NO cyclobutanol derivative featuring a strained four-membered carbocyclic ring with a dimethylamino substituent at the 3-position and a hydroxyl group at the 1-position. The compound presents as a colorless liquid or white powder with a molecular weight of 115.17 g/mol and a predicted boiling point of 170.0±33.0 °C.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 905821-42-3
Cat. No. B2773371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)cyclobutan-1-ol
CAS905821-42-3
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCN(C)C1CC(C1)O
InChIInChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3
InChIKeyONAWMBIBGQABHD-IZLXSQMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)cyclobutan-1-ol (CAS 905821-42-3) Procurement and Differentiation Baseline


3-(Dimethylamino)cyclobutan-1-ol (CAS 905821-42-3, specifically the trans-isomer) is a C6H13NO cyclobutanol derivative featuring a strained four-membered carbocyclic ring with a dimethylamino substituent at the 3-position and a hydroxyl group at the 1-position . The compound presents as a colorless liquid or white powder with a molecular weight of 115.17 g/mol and a predicted boiling point of 170.0±33.0 °C . As a conformationally restricted amino alcohol building block, it serves as a key intermediate in pharmaceutical research, particularly where spatial orientation of the basic amine and hydrogen bond donor is critical for target engagement .

Why 3-(Dimethylamino)cyclobutan-1-ol Cannot Be Replaced by Common Analogs in Critical Applications


The trans-3-(dimethylamino)cyclobutan-1-ol scaffold possesses a rigid cyclobutane core that enforces a fixed spatial relationship between the basic amine and the hydroxyl group, a feature absent in flexible acyclic analogs such as 3-(dimethylamino)propan-1-ol . This conformational restriction directly impacts pharmacological parameters: cyclobutyl-containing analogs of ethylamine-based 5HT1B/1D receptor ligands exhibit lower intrinsic agonist activity than their flexible counterparts, demonstrating that the cyclobutane isostere fundamentally alters receptor signaling efficacy [1]. Furthermore, the cis and trans isomers of this compound display measurable differences in biological activity, with the trans isomer demonstrating superior antispasmodic activity in comparative ester derivative testing [2]. These structure-activity relationships preclude simple substitution without compromising target engagement and functional outcomes.

Quantitative Differentiation of 3-(Dimethylamino)cyclobutan-1-ol (trans) Versus Comparators


Trans Isomer Demonstrates Superior Antispasmodic Activity Relative to Cis Isomer

In a direct comparative study of the diphenylacetic acid esters of cis- and trans-3-dimethylamino cyclobutanol, the trans isomer exhibited measurably higher antispasmodic activity than the cis isomer [1]. This stereochemical differentiation establishes the trans configuration (CAS 905821-42-3) as the preferred isomer for pharmacological development involving this scaffold.

Medicinal Chemistry Stereochemistry Antispasmodic Agents

Cyclobutane Isostere Reduces 5HT1B/1D Receptor Intrinsic Activity Versus Flexible Ethylamine Analogs

When the trans-3-dimethylaminocyclobutyl group was substituted for the ethylamine moiety in a series of 5HT1B/1D receptor ligands, the resulting compounds exhibited 'generally lower intrinsic activity' at the target receptors compared to their flexible ethylamine counterparts [1]. This partial agonism profile is a direct consequence of the conformational restriction imposed by the cyclobutane ring and represents a quantifiable pharmacological differentiation from acyclic amine analogs.

GPCR Pharmacology Migraine Research Isosteric Replacement

Elevated Boiling Point Reflects Enhanced Intermolecular Interactions Versus Acyclic Analog

The trans-3-(dimethylamino)cyclobutan-1-ol exhibits a predicted boiling point of 170.0±33.0 °C , which is 6-7 °C higher than the reported boiling point range of 163-164 °C for the acyclic analog 3-(dimethylamino)propan-1-ol . This elevated boiling point, despite the lower molecular weight of the acyclic comparator (C5H13NO, 103.16 g/mol) versus the target compound (C6H13NO, 115.17 g/mol), indicates stronger intermolecular forces in the cyclobutanol derivative, consistent with the polar, rigid scaffold.

Physicochemical Characterization Purification Formulation

Conformational Rigidity Confers Distinct Receptor Binding Profile Not Replicable with Flexible Amines

The trans-3-dimethylaminocyclobutyl group was rationally designed as a 'potential ethylamine isostere' based on pharmacophoric modeling of 5HT1B/1D receptor binding [1]. Unlike flexible acyclic amines that can adopt multiple low-energy conformations, the cyclobutane ring restricts the spatial orientation of the amine, producing a distinct binding mode that translates to altered functional efficacy. This property is intrinsic to the rigid cyclobutane core and cannot be mimicked by linear or branched dimethylamino alcohols such as 3-(dimethylamino)propan-1-ol.

Molecular Recognition Drug Design Bioisosteres

Predicted pKa (15.00) Supports Basic Amine Character Suitable for Salt Formation

The predicted acid dissociation constant (pKa) for trans-3-(dimethylamino)cyclobutan-1-ol is 15.00±0.40 , indicating that the dimethylamino group is a relatively strong base. This value is comparable to the predicted pKa of 15.00±0.40 for the simpler primary amine analog 3-aminocyclobutan-1-ol , demonstrating that N-methyl substitution does not significantly alter the basicity of the cyclobutanol scaffold. The basicity supports facile hydrochloride salt formation, a common strategy for improving solid-state stability and aqueous solubility in research settings .

Physicochemical Property Salt Selection Pre-formulation

Commercial Availability of High-Purity (97%) trans Isomer Supports Reproducible Research

Multiple vendors supply trans-3-(dimethylamino)cyclobutan-1-ol (CAS 905821-42-3) with a minimum purity specification of 97% . This level of purity, coupled with stereochemical definition (trans configuration confirmed), reduces the risk of confounding results from isomeric impurities. The cis isomer (CAS 905823-35-0) is also commercially available as a separate catalog item , enabling direct comparative studies but underscoring the necessity of specifying the correct CAS number during procurement.

Procurement Quality Control Reproducibility

High-Impact Application Scenarios for 3-(Dimethylamino)cyclobutan-1-ol (trans)


5HT1B/1D Receptor Ligand Optimization Programs

The trans-3-dimethylaminocyclobutyl moiety serves as a validated ethylamine isostere for tuning intrinsic efficacy at 5HT1B/1D receptors, as demonstrated in the discovery of the partial agonist 4991W93 [1]. Researchers developing migraine therapeutics or other serotonergic agents can employ this building block to modulate agonist activity while maintaining receptor binding affinity. The conformational restriction provided by the cyclobutane core yields partial agonism that flexible amines cannot replicate [1].

Stereochemically Defined Cyclobutane Amino Alcohol Library Synthesis

With both trans (CAS 905821-42-3) and cis (CAS 905823-35-0) isomers commercially available at high purity (≥97%) , this compound family enables systematic exploration of stereochemical effects on biological activity. The documented difference in antispasmodic activity between cis and trans ester derivatives [2] underscores the value of stereochemically pure starting materials for structure-activity relationship studies.

Conformationally Restricted Pharmacophore Validation

The rigid cyclobutane scaffold of trans-3-(dimethylamino)cyclobutan-1-ol provides a defined spatial relationship between the basic amine and hydrogen-bonding hydroxyl group . This property makes it an ideal probe for validating pharmacophore models that specify a particular distance and orientation between these functional groups. The compound serves as a negative control for flexible amine SAR when partial or reduced agonism is the intended readout [1].

Hydrochloride Salt Preparation for Enhanced Handling

The predicted pKa of 15.00±0.40 for the dimethylamino group confirms sufficient basicity for facile hydrochloride salt formation. The hydrochloride salt form (CAS 1807912-36-2 for cis isomer; trans hydrochloride also available) offers improved solid-state stability and water solubility for biological assays . This salt formation strategy is routinely employed in pharmaceutical research to generate crystalline intermediates with favorable handling properties.

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